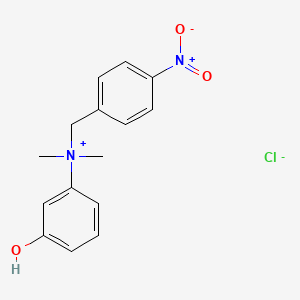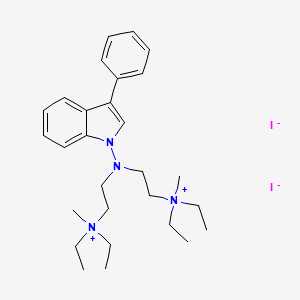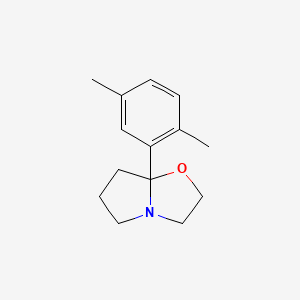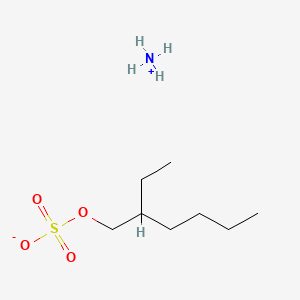
2-Bromo-5-(phenylthio)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(phenylthio)pyrazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the bromine and phenylthio groups makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(phenylthio)pyrazine typically involves the bromination of 5-(phenylthio)pyrazine. One common method includes the reaction of 5-(phenylthio)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(phenylthio)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(phenylthio)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: This compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(phenylthio)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(methylthio)pyrazine
- 2-Bromo-5-(ethylthio)pyrazine
- 2-Bromo-5-(phenylthio)pyridine
Comparison: 2-Bromo-5-(phenylthio)pyrazine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its methylthio and ethylthio analogs, the phenylthio group provides enhanced stability and potential for diverse chemical modifications .
Eigenschaften
CAS-Nummer |
767342-33-6 |
|---|---|
Molekularformel |
C10H7BrN2S |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
2-bromo-5-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7BrN2S/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
MFOPNDSLEFEENV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)








